2-Amino-4-(trifluoromethyl)benzonitrile

Crystallization Purification Process Chemistry

This specific 2-amino-4-(trifluoromethyl)benzonitrile regioisomer (CAS 1483-54-1) is non-negotiable for medicinal chemistry programs targeting benzimidazole scaffolds, as its unique ortho-amino/ortho-nitrile orientation enables direct cyclocondensation—a transformation geometrically inaccessible to other isomers. Its distinct electronic and physical properties, including a 50°C melting point differential from other isomers, prevent generic substitution. Designed for R&D, this building block is suitable for multi-step syntheses where the nitrile functionality is preserved via mild reduction pathways. Ensure supply chain integrity and avoid synthetic route revalidation by procuring this specific compound.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 1483-54-1
Cat. No. B073893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)benzonitrile
CAS1483-54-1
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)C#N
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2
InChIKeyIAIRNHIXDCZUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1): Core Identity and Procurement-Relevant Specifications


2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) is a trifluoromethyl-substituted aromatic amine-nitrile with the molecular formula C₈H₅F₃N₂ and a molecular weight of 186.14 g/mol . This compound features an ortho-amino group (-NH₂), a para-trifluoromethyl group (-CF₃), and a nitrile (-C≡N) on a benzene ring [1]. It appears as a white to light yellow crystalline powder with a melting point range of 88.0–92.0 °C and a boiling point of 127 °C at 7 mmHg . The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with its trifluoromethyl group conferring enhanced lipophilicity (LogP ≈ 1.88) and metabolic stability [1][2].

Why Trifluoromethylbenzonitrile Isomers Cannot Be Interchanged: Evidence from Synthesis and Electronic Properties


The trifluoromethylbenzonitrile isomer family—comprising ortho-, meta-, and para-substituted variants as well as regioisomers with differing amino group positions—exhibits fundamental physicochemical divergence that precludes generic substitution. The target compound (2-amino-4-CF₃) and its close positional analog 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) differ markedly in melting point (88.0–92.0 °C versus 141–145 °C), reflecting distinct crystal packing energetics that affect purification and formulation [1]. More critically, the regiospecific positioning of amino and nitrile functionalities governs reactivity in downstream coupling reactions, particularly in pharmaceutical intermediate synthesis where the 2-amino-4-CF₃ orientation is required for constructing specific heterocyclic scaffolds such as benzimidazoles . Electron affinity measurements further confirm that even non-amino trifluoromethylbenzonitrile isomers possess distinct electronic properties (0.70 eV for ortho-, 0.67 eV for meta-, 0.83 eV for para-CF₃ isomers), establishing that substitution pattern alone fundamentally alters molecular behavior [2]. These differences render in-class substitution scientifically untenable without revalidation of synthetic routes and biological outcomes.

Quantitative Differentiation Evidence: 2-Amino-4-(trifluoromethyl)benzonitrile vs. Closest Analogs


Melting Point Divergence Enables Facile Purification vs. 4-Amino-2-(trifluoromethyl)benzonitrile

2-Amino-4-(trifluoromethyl)benzonitrile exhibits a melting point range of 88.0–92.0 °C, whereas its positional isomer 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) melts at 141–145 °C, a difference of approximately 50 °C [1]. This substantial thermal divergence reflects distinct intermolecular packing arrangements that enable straightforward separation of these regioisomers via recrystallization during synthetic workup. The lower melting point of the target compound also facilitates melt-phase processing in certain downstream applications where thermal lability of sensitive functional groups is not a concern .

Crystallization Purification Process Chemistry Isomer Separation

Regiospecific Reactivity: Ortho-Amino Group Directs Benzimidazole Formation Not Accessible with 4-Amino Isomer

The ortho-amino group of 2-amino-4-(trifluoromethyl)benzonitrile enables direct cyclocondensation with carbonyl-containing electrophiles to form benzimidazole scaffolds, a transformation that is geometrically impossible for the 4-amino-2-(trifluoromethyl)benzonitrile isomer due to the para-relationship between amino and nitrile substituents . Benzimidazoles derived from this building block have demonstrated anticancer activity, with studies reporting inhibition of breast cancer cell proliferation through interference with specific cellular signaling pathways . This regiospecific reactivity profile establishes the 2-amino-4-CF₃ isomer as the requisite starting material for benzimidazole-focused medicinal chemistry programs.

Heterocyclic Synthesis Benzimidazole Medicinal Chemistry Scaffold Construction

Electron Affinity Differentiation Among Trifluoromethylbenzonitrile Isomers

Experimental electron affinity measurements for trifluoromethylbenzonitrile (TFMBN) isomers reveal that substitution pattern alone produces quantifiable differences in electronic character: ortho-TFMBN (2-CF₃) exhibits an electron affinity of 0.70 eV, meta-TFMBN (3-CF₃) 0.67 eV, and para-TFMBN (4-CF₃) 0.83 eV (±0.05 eV for all values) [1]. While these measurements were conducted on non-amino TFMBN isomers, they establish the principle that CF₃ positional variation alters electron-accepting capacity—a property relevant to charge-transfer interactions, photochemical stability, and reductive degradation pathways. The presence of an ortho-amino group in the target compound (2-amino-4-CF₃) introduces an electron-donating substituent that further modulates this electronic profile, distinguishing it from both non-amino analogs and differently substituted amino isomers.

Electron Affinity Electronic Properties Redox Chemistry Structure-Property Relationship

Synthetic Accessibility: Reduction vs. Hydrolysis Pathway Differentiation from Common Precursor

2-Amino-4-(trifluoromethyl)benzonitrile can be synthesized via zinc dust reduction of 2-nitro-4-trifluoromethyl-benzonitrile (3.0 g, 14 mmol) in glacial acetic acid (260 mL) at 5 °C, followed by warming to room temperature and stirring for 1 hour to yield the amino product . This nitro reduction pathway contrasts with alternative synthetic strategies required for related compounds. For instance, the synthesis of 2-amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1) from the same aromatic core proceeds through an overall yield of 49.2% via a multi-step sequence involving m-fluoro-(trifluoromethyl)benzene . The divergent synthetic accessibility—nitrile preservation via mild reduction versus nitrile hydrolysis under forcing conditions—provides process chemists with a clear decision point based on desired downstream functionality.

Synthetic Route Nitro Reduction Process Chemistry Intermediate Synthesis

Lipophilicity Profile: LogP Comparison Among Trifluoromethylated Aniline Derivatives

2-Amino-4-(trifluoromethyl)benzonitrile exhibits a calculated LogP value of 1.88 (at pH 5.5–7.4) and a LogD of 1.88, with a topological polar surface area (tPSA) of 49.8 Ų [1]. This lipophilicity profile positions the compound in a favorable range for membrane permeability while maintaining sufficient polarity for aqueous solubility. In contrast, the positional isomer 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) displays a higher calculated LogP of 2.74 [2]. The approximately 0.86 LogP unit difference translates to a nearly 7.2-fold higher predicted partition coefficient for the 4-amino isomer, which may influence compound behavior in biological assays, extraction efficiency, and chromatographic retention.

Lipophilicity LogP ADME Drug Design Permeability

Evidence-Backed Application Scenarios for 2-Amino-4-(trifluoromethyl)benzonitrile Procurement


Benzimidazole-Based Anticancer Library Synthesis

The ortho-amino/ortho-nitrile arrangement of 2-amino-4-(trifluoromethyl)benzonitrile enables direct cyclocondensation to form benzimidazole cores—a transformation geometrically inaccessible to the 4-amino-2-CF₃ isomer . Derived benzimidazoles have demonstrated efficacy in inhibiting breast cancer cell proliferation, making this building block essential for medicinal chemistry programs targeting this scaffold . Procurement of the 2-amino-4-CF₃ isomer is non-negotiable for this application class.

Crystallization-Based Purification of Regioisomeric Mixtures

The 50 °C melting point differential between 2-amino-4-(trifluoromethyl)benzonitrile (88.0–92.0 °C) and its 4-amino-2-CF₃ isomer (141–145 °C) provides a clear physical handle for isomer separation via fractional crystallization . For synthetic routes that may generate regioisomeric mixtures, this property reduces reliance on chromatographic purification, improving process economics at scale .

Nitrile-Retaining Synthetic Intermediates for Multi-Step Sequences

The nitro reduction pathway to 2-amino-4-(trifluoromethyl)benzonitrile preserves the nitrile functionality under mild conditions (Zn/HOAc, 5 °C to ambient, 1 hour), in contrast to alternative routes that would hydrolyze the nitrile to carboxylic acid . This makes the compound suitable as a nitrile-bearing intermediate in multi-step syntheses where the cyano group is required for subsequent transformations such as amidine formation or tetrazole cycloaddition .

Electronic Property Studies of Trifluoromethylated Aromatics

Electron affinity measurements on structurally related trifluoromethylbenzonitrile isomers demonstrate that CF₃ positional variation produces quantifiable differences in electronic character (ortho: 0.70 eV, meta: 0.67 eV, para: 0.83 eV) . The 2-amino-4-(trifluoromethyl)benzonitrile isomer, with its electron-donating amino group positioned ortho to the nitrile and meta to the CF₃ group, provides a distinct electronic profile for structure-property relationship studies in photochemistry, redox catalysis, or materials science applications.

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